Quetiapine-d8 Hemifumarate

Description

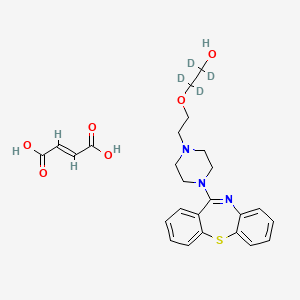

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2,11D2,12D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHJBWUIWQOFLF-SMODUGIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Quetiapine-d8 Hemifumarate in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Quetiapine-d8 Hemifumarate in research, focusing on its critical role as an internal standard in the quantitative analysis of the atypical antipsychotic drug, quetiapine. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and offers visual representations of analytical workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Application: An Indispensable Tool for Bioanalysis

This compound is a deuterated analog of Quetiapine Hemifumarate. The substitution of eight hydrogen atoms with deuterium atoms results in a stable, isotopically labeled version of the parent drug. This key characteristic makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology, the accurate quantification of quetiapine and its metabolites in biological matrices like plasma is paramount.[1][2] this compound is introduced into samples at a known concentration at an early stage of the analytical process. As it is chemically identical to quetiapine, it co-elutes during chromatography and exhibits similar ionization and fragmentation behavior in the mass spectrometer. However, due to its higher mass, it is detected at a different mass-to-charge ratio (m/z). This allows for the precise quantification of quetiapine by correcting for variations in sample preparation, injection volume, and instrument response, thereby significantly enhancing the accuracy and precision of the analytical method.

Experimental Protocols: A Guide to Quantitative Analysis

The following sections detail common experimental methodologies for the quantification of quetiapine in human plasma using this compound as an internal standard.

Sample Preparation

The initial step in the bioanalytical workflow is the extraction of the analyte and internal standard from the biological matrix. Two primary methods are prevalent:

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous plasma sample into an immiscible organic solvent. A common protocol involves the use of butyl acetate and butanol (10:1, v/v) as the extraction solvent.[1]

-

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction. While specific protocols vary, they generally involve conditioning the SPE cartridge, loading the pre-treated plasma sample, washing away interferences, and eluting the analytes with an appropriate solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Following extraction, the samples are analyzed by LC-MS/MS. The chromatographic and mass spectrometric parameters are optimized to achieve sensitive and selective detection of both quetiapine and Quetiapine-d8.

Table 1: Representative Liquid Chromatography Parameters

| Parameter | Typical Conditions |

| LC Column | Waters Spherisorb S5SCX (100 x 2.1 mm i.d.)[1] |

| Mobile Phase | 50 mmol/L methanolic ammonium acetate, pH 6.0[1] |

| Flow Rate | 0.5 mL/min[1] |

| Injection Volume | 5 - 20 µL |

Table 2: Representative Mass Spectrometry Parameters

| Parameter | Typical Conditions |

| Ionization Mode | Positive Ion Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Quetiapine) | Q1: m/z 384.2 -> Q3: m/z 253.1 |

| MRM Transition (Quetiapine-d8) | Q1: m/z 392.2 -> Q3: m/z 261.1 (Predicted) |

Note: The MRM transition for Quetiapine-d8 is predicted based on the known fragmentation of quetiapine and the +8 Da mass shift from deuterium labeling. The precursor ion ([M+H]+) is shifted from 384.2 to 392.2. The major product ion is also expected to shift by 8 Da.

Quantitative Data and Method Performance

The use of Quetiapine-d8 as an internal standard enables the construction of accurate calibration curves and the reliable quantification of quetiapine over a specific concentration range.

Table 3: Typical Method Performance Characteristics

| Parameter | Value | Reference |

| Linearity Range (Quetiapine) | 5 - 800 µg/L | [1] |

| Linearity Range (N-desalkylquetiapine) | 5 - 800 µg/L | [1] |

| Linearity Range (Quetiapine sulfoxide) | 100 - 15,000 µg/L | [1] |

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for the quantification of quetiapine in plasma samples using this compound.

Signaling Pathways of Quetiapine (For Context)

While this compound is used for analytical purposes and does not directly interact with biological pathways, it is important for the researcher to understand the mechanism of action of the parent compound, quetiapine. Quetiapine is an atypical antipsychotic that acts as an antagonist at multiple neurotransmitter receptors, primarily the serotonin 5-HT2A and dopamine D2 receptors. Its therapeutic effects are believed to be mediated through a combination of these antagonisms.

Conclusion

This compound serves as a cornerstone for the robust and reliable quantification of quetiapine in complex biological matrices. Its role as an internal standard in LC-MS/MS-based bioanalysis is critical for ensuring the accuracy of data in pharmacokinetic research, clinical monitoring, and forensic investigations. The methodologies outlined in this guide provide a framework for researchers to develop and validate high-quality analytical methods for quetiapine, ultimately contributing to a better understanding of its pharmacology and clinical use.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Quetiapine-d8 Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Quetiapine-d8 Hemifumarate, a deuterated analog of the atypical antipsychotic drug Quetiapine. This document is intended to serve as a technical resource, presenting key data in a structured format, detailing relevant experimental methodologies, and visualizing associated biological pathways and workflows.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Quetiapine Hemifumarate, primarily utilized as an internal standard in quantitative analytical methods such as mass spectrometry. The deuteration, typically at the piperazine ring, provides a distinct mass shift without significantly altering the chemical properties of the molecule.

General Properties

| Property | Value | Source |

| Chemical Name | 2-[2-(4-dibenzo[b,f][1]thiazepin-11-yl-1-piperazinyl-d8)ethoxy]-ethanol, (2E)-butenedioate (2:1) | [2] |

| Synonyms | Quetiapine-d8 (fumarate) | [2] |

| CAS Number | 1185247-12-4 | [3] |

| Appearance | White to almost white powder or crystals | [1] |

Molecular and Mass Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₇D₈N₃O₂S • ½C₄H₄O₄ | [2] |

| Molecular Weight | 507.6 g/mol | [3] |

| Exact Mass | 507.22792079 Da | [3] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₈) | [2] |

Physicochemical Data

While specific data for the deuterated form is limited, the properties of the non-deuterated Quetiapine Hemifumarate provide a strong reference.

| Property | Value | Source |

| Melting Point | 172°C to 176°C (for non-deuterated form) | [1] |

| Boiling Point | Data not available | |

| Solubility | Soluble in DMSO and Methanol. Slightly soluble in water, anhydrous ethanol. | [1][2] |

| Storage Temperature | -20°C | [4] |

| Stability | Stable for at least 4 years when stored at -20°C.[2] The non-deuterated form is susceptible to degradation under oxidative and hydrolytic conditions.[5][6] |

Mechanism of Action and Signaling Pathways

Quetiapine is an atypical antipsychotic that exhibits antagonist activity at multiple neurotransmitter receptors. Its therapeutic effects are primarily attributed to its interaction with dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Antagonism

Quetiapine acts as an antagonist at dopamine D2 receptors in the mesolimbic pathway, which is believed to alleviate the positive symptoms of schizophrenia.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of serotonin 5-HT2A receptors in the frontal cortex is thought to contribute to the efficacy of quetiapine against the negative symptoms of schizophrenia and its low incidence of extrapyramidal side effects.

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of quetiapine in biological matrices. The following are representative experimental protocols for its analysis.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the determination of purity and for stability studies.

Workflow:

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., phosphate buffer pH 6.6) in a suitable ratio (e.g., 40:15:45 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at 220 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the primary application for this compound, serving as an internal standard for the quantification of quetiapine.

Workflow:

Methodology:

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction of the biological matrix (e.g., plasma) after spiking with a known concentration of this compound.

-

LC Conditions: Similar to HPLC, using a C18 column and a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both quetiapine and quetiapine-d8.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed amount of the substance in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum to confirm the presence and position of non-deuterated protons and the absence of signals at the deuterated positions.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.

-

Data Analysis: Chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure and isotopic labeling pattern.

Conclusion

This compound is a critical analytical tool for researchers and drug development professionals. Its well-defined physical and chemical properties, coupled with its distinct mass spectrometric signature, make it an ideal internal standard for the accurate quantification of quetiapine. The experimental protocols outlined in this guide provide a foundation for its effective implementation in a laboratory setting. A thorough understanding of its properties and the underlying mechanism of action of quetiapine is essential for its appropriate application in research and development.

References

- 1. Quetiapine Fumarate EP IP BP Ph Eur USP Grade Manufacturers [anmol.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C25H29N3O6S | CID 71751922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. zeptometrix.com [zeptometrix.com]

- 5. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The stability of quetiapine oral suspension compounded from commercially available tablets - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Quetiapine-d8 Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Quetiapine-d8 Hemifumarate, a deuterated analogue of the atypical antipsychotic drug Quetiapine. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, as well as in quantitative analysis by mass spectrometry. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Physicochemical Properties

This compound is the hemifumarate salt of Quetiapine in which the eight hydrogen atoms on the piperazine ring have been replaced with deuterium.

| Property | Value |

| Chemical Formula | C₂₁H₁₇D₈N₃O₂S • 0.5 C₄H₄O₄ |

| Molecular Weight | 507.6 g/mol [1][2] |

| CAS Number | 1185247-12-4[1][2] |

| Appearance | Solid |

| Solubility | Soluble in Methanol, DMSO, and DMF[2] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of the deuterated intermediate, piperazine-d8, followed by its condensation with a dibenzothiazepine derivative and subsequent salt formation.

Synthesis Pathway

The overall synthetic route can be visualized as a two-stage process. The first stage focuses on the deuteration of the key piperazine intermediate. The second stage involves the coupling of this deuterated intermediate with the core dibenzothiazepine structure, followed by the formation of the hemifumarate salt.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Piperazine-d8

The critical deuterated intermediate, piperazine-d8, is typically synthesized via catalytic hydrogen-deuterium exchange.

-

Materials: Piperazine, Deuterium gas (D₂), heavy water (D₂O), and a suitable catalyst (e.g., Platinum or Palladium on carbon).

-

Procedure:

-

Piperazine is dissolved in D₂O in a high-pressure reactor.

-

The catalyst is added to the solution.

-

The reactor is purged with nitrogen gas and then filled with deuterium gas to the desired pressure.

-

The reaction mixture is heated and stirred for a specified period to allow for the exchange of hydrogen atoms with deuterium on the piperazine ring.

-

After cooling, the catalyst is filtered off, and the D₂O is removed under reduced pressure.

-

The resulting Piperazine-d8 is purified, typically by sublimation or recrystallization.[3][4]

-

Step 2: Synthesis of 2-(2-(Piperazin-1-yl-d8)ethoxy)ethanol

-

Materials: Piperazine-d8, 2-(2-chloroethoxy)ethanol, a suitable base (e.g., sodium carbonate), and a solvent (e.g., ethanol).

-

Procedure:

-

Piperazine-d8 is dissolved in the solvent, and the base is added.

-

2-(2-chloroethoxy)ethanol is added dropwise to the mixture.

-

The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is cooled, and the inorganic salts are filtered off.

-

The solvent is evaporated under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

-

Step 3: Synthesis of Quetiapine-d8 (free base)

-

Materials: 11-Chlorodibenzo[b,f][3][5]thiazepine, 2-(2-(Piperazin-1-yl-d8)ethoxy)ethanol, a high-boiling point solvent (e.g., toluene or xylene), and a base (e.g., sodium carbonate).

-

Procedure:

-

11-Chlorodibenzo[b,f][3][5]thiazepine and 2-(2-(Piperazin-1-yl-d8)ethoxy)ethanol are dissolved in the solvent.

-

The base is added, and the mixture is heated to reflux for an extended period (typically 24-48 hours).

-

Reaction progress is monitored by HPLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and water is added. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude Quetiapine-d8 free base, which is then purified by column chromatography.

-

Step 4: Formation of this compound

-

Materials: Quetiapine-d8 free base, Fumaric acid, and a suitable solvent (e.g., ethanol).

-

Procedure:

-

The purified Quetiapine-d8 free base is dissolved in warm ethanol.

-

A solution of fumaric acid (0.5 equivalents) in ethanol is added dropwise to the Quetiapine-d8 solution.

-

The mixture is stirred and allowed to cool to room temperature, during which the hemifumarate salt precipitates.

-

The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

-

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Experimental Workflow for Characterization

The following workflow outlines the key analytical techniques employed for the characterization of the final product.

Caption: Workflow for the characterization of this compound.

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The ¹H-NMR spectrum of this compound is expected to be similar to that of non-deuterated Quetiapine, with the notable absence of signals corresponding to the eight protons of the piperazine ring. The remaining protons on the dibenzothiazepine core and the ethoxyethanol side chain should be observable. For comparison, the ¹H-NMR data for non-deuterated Quetiapine in CD₃OD shows characteristic signals for the aromatic and aliphatic protons.[5]

-

¹³C-NMR: The ¹³C-NMR spectrum should show signals corresponding to all carbon atoms in the molecule. The carbon signals of the deuterated piperazine ring may show splitting due to carbon-deuterium coupling. The ¹³C-NMR data for non-deuterated Quetiapine provides a reference for the expected chemical shifts.[5]

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the molecule. The calculated exact mass for the protonated molecule [M+H]⁺ of the Quetiapine-d8 free base is expected to be approximately 392.224, which is 8 mass units higher than the non-deuterated analogue (384.1740).[5]

-

Tandem Mass Spectrometry (MS/MS): MS/MS analysis is employed to study the fragmentation pattern, which can further confirm the structure and the location of the deuterium labels. A characteristic fragment ion for silylated Quetiapine-d8 has been reported at m/z 330. The fragmentation of non-deuterated Quetiapine has been studied, and a similar pattern with a mass shift of 8 units for fragments containing the piperazine-d8 ring is expected.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of the synthesized this compound.

-

Method: A reversed-phase HPLC method is typically employed.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 6.6) and an organic solvent (e.g., acetonitrile and/or methanol).[6]

-

Detection: UV detection at a wavelength of approximately 220 nm or 254 nm.[6][7]

-

Expected Results: A single major peak corresponding to this compound should be observed, with any impurities being well-resolved and quantifiable. The purity is typically expected to be ≥98%.

| Analytical Technique | Parameter | Expected Result |

| ¹H-NMR | Piperazine Protons | Absence of signals |

| HRMS ([M+H]⁺) | Exact Mass (free base) | ~392.224 |

| HPLC | Purity | ≥98% |

| Isotopic Enrichment | Deuterium Incorporation | ≥98% (d₈) |

Conclusion

The synthesis of this compound is a challenging but essential process for the development and validation of analytical methods for its non-deuterated counterpart. Careful execution of the multi-step synthesis, starting from the deuteration of piperazine, is critical for achieving high isotopic enrichment and chemical purity. The comprehensive characterization using a combination of NMR, MS, and HPLC is necessary to ensure the quality and reliability of this important analytical standard for researchers, scientists, and drug development professionals.

References

- 1. This compound | C25H29N3O6S | CID 71751922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Quetiapine [orgspectroscopyint.blogspot.com]

- 6. CERILLIANT this compound Solution, 100 g/mL in Methanol (as | Fisher Scientific [fishersci.com]

- 7. phmethods.net [phmethods.net]

Quetiapine-d8 Hemifumarate mechanism of action as an internal standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate quantification of quetiapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry, as it provides the highest accuracy and precision. Quetiapine-d8 hemifumarate, a deuterated analog of quetiapine, is widely used as an internal standard for this purpose. This technical guide provides an in-depth overview of the mechanism of action of Quetiapine-d8 as an internal standard, detailed experimental protocols for its use, and a summary of relevant validation data.

Mechanism of Action as an Internal Standard

The primary function of an internal standard (IS) in quantitative analysis is to correct for the variability in sample preparation and instrument response. A stable isotope-labeled internal standard, such as Quetiapine-d8, is considered the ideal choice for mass spectrometry-based bioanalysis for several key reasons:

-

Physicochemical Similarity: Quetiapine-d8 has the same chemical structure as quetiapine, with the only difference being the replacement of eight hydrogen atoms with deuterium atoms on the piperazine ring. This minimal structural modification ensures that Quetiapine-d8 has nearly identical physicochemical properties to the analyte, including pKa, polarity, and solubility. Consequently, it behaves similarly during sample preparation steps like protein precipitation, liquid-liquid extraction, and solid-phase extraction, leading to comparable extraction recovery.

-

Co-elution in Chromatography: Due to their similar chemical properties, Quetiapine-d8 and quetiapine co-elute during chromatographic separation (e.g., in liquid chromatography). This is critical because it ensures that both the analyte and the internal standard experience the same degree of matrix effects (ion suppression or enhancement) at the same retention time. Matrix effects are a common source of variability in bioanalysis, and the co-elution of a stable isotope-labeled IS is the most effective way to compensate for them.

-

Distinct Mass-to-Charge Ratio (m/z): While chemically similar, Quetiapine-d8 has a higher mass than quetiapine due to the presence of eight deuterium atoms. This mass difference allows for their simultaneous detection and differentiation by a mass spectrometer. The instrument monitors the specific mass-to-charge ratios for both the analyte and the internal standard.

-

Ratio-Based Quantification: The concentration of quetiapine in a sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. Because the IS is added at a known and constant concentration to all samples (including calibration standards, quality controls, and unknown samples), any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the IS signal. The ratio of the two signals, therefore, remains constant and accurately reflects the initial concentration of the analyte.

In essence, Quetiapine-d8 acts as a reliable tracer for quetiapine throughout the analytical process, from extraction to detection, thereby ensuring the accuracy and robustness of the quantitative method.

Experimental Protocols

The following sections describe a typical experimental workflow for the quantification of quetiapine in human plasma using Quetiapine-d8 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for isolating quetiapine from biological matrices.[1]

Materials:

-

Human plasma samples

-

Quetiapine-d8 internal standard working solution

-

Ammonium hydroxide solution (1 M)

-

tert-Butyl methyl ether (extraction solvent)

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (mobile phase)

Protocol:

-

Pipette a 500 µL aliquot of the plasma sample into a 2 mL microcentrifuge tube.

-

Add a specific volume of the Quetiapine-d8 internal standard working solution to each sample.

-

Add 70 µL of 1 M ammonium hydroxide solution to alkalize the sample.[1]

-

Add 1000 µL of tert-butyl methyl ether to the tube.[1]

-

Vortex the tube vigorously for 3 minutes to ensure thorough mixing and extraction.[1]

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a specific volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions (Example):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid). The specific composition may be isocratic or a gradient.

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).

Mass Spectrometric Conditions (Example):

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Quetiapine: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 384.1 → 253.1).[2]

-

Quetiapine-d8: Monitor the transition from its precursor ion to a corresponding product ion.

-

Data Presentation: Bioanalytical Method Validation Summary

The following tables summarize typical validation parameters for a bioanalytical method for quetiapine using Quetiapine-d8 as an internal standard, as established by regulatory guidelines. The data presented is a synthesis from multiple sources and represents typical performance characteristics.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value | Reference |

| Linearity Range | 1 - 1500 ng/mL | [2] |

| Correlation Coefficient (r²) | > 0.99 | [2][3] |

| LLOQ | 1 ng/mL | [2] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Within-Run Accuracy (%RE) | Between-Run Accuracy (%RE) | Reference |

| LLOQ | 1 | < 20 | < 20 | ± 20 | ± 20 | [2] |

| Low QC | 3 | < 15 | < 15 | ± 15 | ± 15 | [2] |

| Medium QC | 500 | < 15 | < 15 | ± 15 | ± 15 | [2] |

| High QC | 1300 | < 15 | < 15 | ± 15 | ± 15 | [2] |

Table 3: Extraction Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | Reference |

| Low QC | 3 | 94.1 ± 2.4 | Not specified | [4] |

| Medium QC | 500 | 92.5 ± 2.5 | Not specified | [4] |

| High QC | 1300 | 92.5 ± 2.9 | Not specified | [4] |

Table 4: Stability

| Stability Test | Conditions | Duration | Stability (% Deviation from Nominal) | Reference |

| Freeze-Thaw Stability | 3 cycles at -20°C and room temperature | 3 cycles | Within ± 15% | [2] |

| Short-Term Stability | Room temperature | At least 5 days | Within ± 15% | [5] |

| Long-Term Stability | -20°C | At least 1 year | Within ± 15% | [5] |

Visualizations

Logical Relationship of an Internal Standard

Caption: Role of Quetiapine-d8 in mitigating analytical variability.

Experimental Workflow for Quetiapine Analysis

Caption: Liquid-liquid extraction workflow for quetiapine from plasma.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of quetiapine. Its mechanism of action is rooted in its physicochemical similarity to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis. The use of Quetiapine-d8 in conjunction with a validated LC-MS/MS method, as outlined in this guide, enables researchers, scientists, and drug development professionals to achieve highly accurate, precise, and robust quantification of quetiapine in biological matrices. This, in turn, supports reliable decision-making in clinical and research settings.

References

- 1. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. "Determination of quetiapine and its metabolites in plasma by field-enh" by Tai-Ling Liu, Li-Shan Fang et al. [jfda-online.com]

- 4. scispace.com [scispace.com]

- 5. Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling of Quetiapine for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of the atypical antipsychotic drug Quetiapine for the purpose of metabolic studies. Understanding the metabolic fate of pharmaceuticals is a critical component of drug development, ensuring both safety and efficacy. Isotopic labeling, coupled with sensitive analytical techniques, offers a powerful tool for elucidating metabolic pathways, quantifying metabolites, and assessing pharmacokinetic profiles. This document details synthetic strategies for introducing isotopic labels into the Quetiapine molecule, protocols for in vitro and in vivo metabolic studies using these labeled compounds, and methods for quantitative analysis of the resulting metabolites.

Introduction to Quetiapine Metabolism

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways include sulfoxidation, N-dealkylation, and hydroxylation.[1][2] The two principal enzymes responsible for its biotransformation are CYP3A4 and CYP2D6.[1][3] Key metabolites that have been identified include:

-

N-desalkylquetiapine (Norquetiapine): An active metabolite formed through N-dealkylation, which contributes to the overall pharmacological effect of the drug.[2]

-

7-hydroxyquetiapine: An active metabolite resulting from hydroxylation.[4]

-

Quetiapine sulfoxide: An inactive metabolite produced via sulfoxidation.[4]

Isotopic labeling is an invaluable technique in the study of drug metabolism. By replacing one or more atoms of a drug molecule with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), researchers can trace the drug and its metabolites through biological systems. Stable isotope-labeled compounds are widely used as internal standards in quantitative bioanalysis due to their similar chemical and physical properties to the analyte, but distinct mass, allowing for accurate quantification by mass spectrometry.[5][6]

Synthesis of Isotopically Labeled Quetiapine

The synthesis of isotopically labeled Quetiapine can be approached by incorporating labeled precursors at various stages of the established synthetic routes. The general synthesis of Quetiapine involves the condensation of 11-chloro-dibenzo[b,f][3][7]thiazepine with 1-(2-hydroxyethoxy)ethyl-piperazine or its equivalents.[8][9][10]

Deuterium Labeling

Deuterium-labeled Quetiapine, particularly Quetiapine-d8, is commonly used as an internal standard in pharmacokinetic studies.[11] The synthesis can be achieved by utilizing a deuterated piperazine ring. For example, piperazine-d8 can be reacted with 2-(2-chloroethoxy)ethanol to form the side chain, which is then coupled with the dibenzothiazepine core.[12]

General Synthetic Approach for Deuterium-Labeled Quetiapine:

Caption: Synthesis of Deuterium-Labeled Quetiapine.

Carbon-13 and Nitrogen-15 Labeling

Experimental Protocols for Metabolic Studies

In Vitro Metabolism using Liver Microsomes

In vitro metabolism studies using liver microsomes are a standard method to investigate the metabolic stability of a drug and identify the enzymes involved.[3][14]

Protocol for Incubation of Labeled Quetiapine with Human Liver Microsomes:

-

Thawing and Preparation: Human liver microsomes are thawed on ice. A reaction mixture is prepared in a phosphate buffer (pH 7.4) containing the isotopically labeled Quetiapine (e.g., ¹³C-Quetiapine) at a specified concentration.[15][16]

-

Incubation: The reaction mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding a NADPH-regenerating system.[2][15]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the depletion of the parent compound and the formation of metabolites.[17]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[2]

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the labeled drug and its metabolites, is collected for analysis.[2][11]

-

Analysis: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[7]

Caption: In Vitro Metabolism Workflow.

In Vivo Metabolic Studies in Animal Models

In vivo studies, often conducted in rodents, provide a more complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[18]

Protocol for In Vivo Metabolism Study of Labeled Quetiapine in Rats:

-

Animal Model and Dosing: Male Wistar or Sprague-Dawley rats are commonly used. The isotopically labeled Quetiapine is administered orally or intravenously at a predetermined dose.[2][19]

-

Sample Collection: Blood samples are collected at various time points via the tail vein or other appropriate methods. Urine and feces can also be collected over a specified period to determine excretion routes.[18][20]

-

Sample Preparation (Plasma):

-

Blood is centrifuged to separate the plasma.

-

An internal standard (e.g., a differently labeled version of Quetiapine or another suitable compound) is added to the plasma.

-

Proteins are precipitated by adding a solvent like acetonitrile.[11]

-

Alternatively, liquid-liquid extraction can be performed to isolate the analytes.[4][7]

-

The mixture is vortexed and centrifuged.

-

The supernatant is transferred to a clean tube and evaporated to dryness.

-

The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[7]

-

-

Analysis: The processed samples are analyzed by LC-MS/MS to determine the concentrations of the parent drug and its metabolites over time.[4]

Caption: In Vivo Metabolism Workflow.

Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and specific quantification of Quetiapine and its metabolites in biological matrices.[7][21][22]

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)[2] |

| Mobile Phase | Gradient elution with an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol)[2][7] |

| Flow Rate | 0.3 - 0.5 mL/min[7] |

| Injection Volume | 5-10 µL[2] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |

Table 1: Example MRM Transitions for Quetiapine and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Quetiapine | 384.2 | 253.1 |

| Quetiapine-d8 | 392.2 | 261.1 |

| N-desalkylquetiapine | 296.1 | 221.1 |

| 7-hydroxyquetiapine | 400.2 | 269.1 |

| Quetiapine sulfoxide | 400.2 | 253.1 |

Note: The exact m/z values may vary slightly depending on the specific isotopic labeling and the instrument used. These transitions should be optimized for the specific mass spectrometer.

Data Presentation

The use of isotopically labeled Quetiapine allows for precise quantification of its metabolites. The following tables summarize representative quantitative data from metabolic studies.

Table 2: In Vitro Metabolism of Quetiapine in Human Liver Microsomes

| Time (min) | Quetiapine Remaining (%) | N-desalkylquetiapine Formed (relative abundance) | 7-hydroxyquetiapine Formed (relative abundance) | Quetiapine Sulfoxide Formed (relative abundance) |

| 0 | 100 | 0 | 0 | 0 |

| 5 | 85 | 5 | 2 | 8 |

| 15 | 60 | 15 | 7 | 18 |

| 30 | 35 | 25 | 12 | 28 |

| 60 | 10 | 30 | 18 | 42 |

This table presents hypothetical data for illustrative purposes.

Table 3: Pharmacokinetic Parameters of Quetiapine and Metabolites in Rat Plasma Following a Single Oral Dose of Labeled Quetiapine

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Labeled Quetiapine | 250 | 1.5 | 1200 |

| N-desalkylquetiapine | 80 | 4.0 | 950 |

| 7-hydroxyquetiapine | 35 | 2.5 | 300 |

| Quetiapine sulfoxide | 150 | 3.0 | 1100 |

This table presents hypothetical data for illustrative purposes.

Table 4: Plasma Concentrations of Quetiapine and its Metabolites in Patients [22]

| Analyte | Median Concentration (µg/L) | Concentration Range (µg/L) |

| Quetiapine | 83 | 7 - 748 |

| N-desalkylquetiapine | 127 | 7 - 329 |

| O-desalkylquetiapine | 12 | 2 - 37 |

| 7-hydroxyquetiapine | 3 | <1 - 48 |

| Quetiapine sulfoxide | 3,379 | 343 - 21,704 |

Signaling and Metabolic Pathways

The metabolism of Quetiapine is a complex process involving multiple enzymatic reactions. The use of isotopically labeled compounds helps to trace the transformation of the parent drug into its various metabolites.

Caption: Major Metabolic Pathways of Quetiapine.

Conclusion

Isotopic labeling is an indispensable tool for the detailed investigation of Quetiapine metabolism. The synthesis of labeled analogues, particularly with stable isotopes like ²H, ¹³C, and ¹⁵N, allows for precise tracing and quantification of the drug and its metabolites in both in vitro and in vivo systems. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers in drug development to thoroughly characterize the metabolic profile of Quetiapine, contributing to a deeper understanding of its pharmacology and ensuring its safe and effective use.

References

- 1. Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined in vivo metabolic effects of quetiapine and methadone in brain and blood of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distribution of quetiapine and metabolites in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]

- 10. US8048876B2 - Process for preparing quetiapine and quetiapine fumarate - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tsijournals.com [tsijournals.com]

- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oyc.co.jp [oyc.co.jp]

- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. Combined in vivo metabolic effects of quetiapine and methadone in brain and blood of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chronic Quetiapine Administration Has a Therapeutic Effect on Anxiety and Depression-Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Collection and Submission of Laboratory Samples from Animals - Clinical Pathology and Procedures - MSD Veterinary Manual [msdvetmanual.com]

- 21. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Standards in Quantitative Analysis

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. This in-depth technical guide delves into the core principles, experimental applications, and comparative performance of deuterated internal standards, establishing their role as the "gold standard" in quantitative mass spectrometry-based assays.

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification imparts a higher mass, allowing for differentiation by a mass spectrometer, while maintaining nearly identical chemical and physical properties to the analyte of interest.[1][2] This near-identity is the foundation of their superior performance in quantitative analysis, particularly within complex biological matrices.[3]

Core Principles of Deuterated Internal Standards

The fundamental advantage of a deuterated internal standard lies in its ability to mimic the behavior of the target analyte throughout the entire analytical process. This includes sample extraction, chromatographic separation, and ionization in the mass spectrometer.[4] By adding a known amount of the deuterated standard to samples, calibrators, and quality controls at the outset, it is possible to correct for variability introduced during these steps.[1] Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard, ensuring the ratio of their signals remains constant and the quantification accurate.[1][3]

Key advantages include:

-

Co-elution with the Analyte: In chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte have nearly identical retention times. This co-elution is critical because it ensures both compounds experience the same analytical conditions, including potential matrix effects, at the same time.[1][5]

-

Similar Ionization Efficiency: The deuterated standard and the analyte exhibit very similar ionization efficiency in the mass spectrometer's ion source. This ensures that any suppression or enhancement of the signal due to the sample matrix affects both compounds equally.[3][6]

-

Correction for Variability: The consistent addition of the deuterated standard allows for the correction of variations that can occur during sample preparation, injection, and analysis, significantly improving the accuracy and precision of quantification.[7][8]

A potential consideration when using deuterated standards is the "isotope effect," where the increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time. While often negligible, a significant isotope effect could lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly.[1][9]

Comparative Performance Data

The superiority of deuterated internal standards over other approaches, such as the use of structural analog internal standards, is well-documented. The following tables summarize quantitative data from studies that directly compared their performance.

| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |

| Accuracy (% Bias) | -2.5% to +3.1% | -12.8% to +9.5% |

| Precision (% CV) | 2.1% to 4.5% | 5.8% to 11.2% |

| Caption: Comparative performance of a deuterated internal standard versus a structural analog for the quantification of a drug in human plasma. The data demonstrates the superior accuracy and precision achieved with the deuterated standard.[2][3] |

| Analyte | Internal Standard Type | Inter-patient Assay Imprecision (% CV) |

| Sirolimus | Deuterated (SIR-d3) | 2.7% - 5.7% |

| Sirolimus | Structural Analog (DMR) | 7.6% - 9.7% |

| Caption: Comparison of inter-patient assay imprecision for the immunosuppressant drug sirolimus using a deuterated internal standard versus a structural analog. The deuterated standard resulted in significantly lower imprecision.[3] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis using deuterated standards. The following are representative methodologies for common applications.

Protocol 1: Quantitative Analysis of a Small Molecule Drug in Human Plasma

This protocol provides a general framework for the analysis of a small molecule drug in human plasma using protein precipitation.

1. Sample Preparation:

-

To 100 µL of plasma sample, calibrator, or quality control (QC) sample, add 10 µL of the deuterated internal standard working solution.

-

Briefly vortex to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.[1]

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]

-

Mobile Phase A: Water with 0.1% formic acid.[10]

-

Mobile Phase B: Methanol with 0.1% formic acid.[10]

-

Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.

-

Mass Spectrometer: A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode.

Protocol 2: Quantitative Analysis of Immunosuppressants in Whole Blood

This protocol is suitable for the analysis of immunosuppressants like cyclosporine A, tacrolimus, and sirolimus.[3][8]

1. Sample Preparation:

-

To 50 µL of a whole blood sample, add the deuterated internal standard solution.

-

Add a precipitation solution (e.g., zinc sulfate in methanol) to precipitate proteins.[3]

-

Vortex mix and then centrifuge to pellet the precipitated proteins.[3]

-

Transfer the clear supernatant for analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: A reversed-phase C18 column is commonly used.[11]

-

Mass Spectrometric Detection: Tandem mass spectrometer with an electrospray ionization (ESI) source operated in MRM mode.[11]

Protocol 3: Matrix Effect Evaluation

This protocol is used to investigate the potential for ion suppression or enhancement from the biological matrix.[5]

1. Sample Preparation:

-

Set A (Neat Solution): Analyte and internal standard are spiked into a clean solution.

-

Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and internal standard are spiked into the post-extraction supernatant.

-

Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the matrix before extraction.

2. Calculation:

-

Matrix Factor (MF): MF = Peak Response in Set B / Peak Response in Set A.[5]

-

An MF value of 1 indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement.

Visualizing Workflows and Concepts

Diagrams created using the DOT language provide clear visual representations of experimental workflows and logical relationships.

Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: Logical relationship illustrating how deuterated standards correct for variability.

Caption: The Kinetic Isotope Effect (KIE) showing a higher activation energy for C-D bond cleavage.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. myadlm.org [myadlm.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Throughput Quantification of Quetiapine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Quetiapine in human plasma. The method utilizes Quetiapine-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving the analysis of Quetiapine.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate and reliable quantification of Quetiapine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Quetiapine-d8, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.

Experimental Protocols

Materials and Reagents

-

Quetiapine fumarate reference standard

-

Quetiapine-d8 internal standard

-

HPLC-grade acetonitrile and methanol

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation

Stock solutions of Quetiapine and Quetiapine-d8 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 1 to 1500 ng/mL for Quetiapine. The final concentration of the Quetiapine-d8 internal standard in all samples was 100 ng/mL.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 200 µL of the internal standard working solution (Quetiapine-d8 in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate the plasma proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

| Parameter | Condition |

| System | Agilent 1290 Infinity II LC System or equivalent |

| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B in 2.0 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, and equilibrate for 0.4 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 3.0 minutes |

Mass Spectrometry

| Parameter | Condition |

| System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 12 L/min |

| Capillary Voltage | 3500 V |

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |

| Quetiapine | 384.2 | 253.1 | 50 | 135 | 25 |

| 384.2 | 221.1 | 50 | 135 | 35 | |

| Quetiapine-d8 | 392.2 | 261.1 | 50 | 135 | 25 |

| 392.2 | 221.1 | 50 | 135 | 35 |

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of Quetiapine.

Application Note & Protocol: Quantification of Quetiapine in Human Plasma by GC-MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of quetiapine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a deuterated internal standard (Quetiapine-d8) for accurate and precise measurement, making it suitable for pharmacokinetic studies, clinical research, and forensic toxicology. The methodology involves a straightforward sample preparation using solid-phase extraction (SPE), followed by derivatization to enhance the volatility of quetiapine for GC-MS analysis. The method has been validated for its linearity, sensitivity, accuracy, and precision.

Introduction

Quetiapine is an atypical antipsychotic medication widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate quantification of quetiapine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for drug quantification. The use of a stable isotope-labeled internal standard, such as Quetiapine-d8, is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the highest level of accuracy and precision. This protocol provides a detailed procedure for the reliable quantification of quetiapine in human plasma.

Experimental Protocol

Materials and Reagents

-

Quetiapine fumarate reference standard

-

High-performance liquid chromatography (HPLC) grade methanol, acetonitrile, dichloromethane, and isopropanol

-

Ammonium hydroxide

-

Sodium dihydrogen phosphate dehydrate

-

N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[1] or N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilylchloride (TBDMSCl)[2]

-

Solid-phase extraction (SPE) cartridges (e.g., Bond Elut LRC C18)[1][2]

-

Drug-free human plasma

Equipment

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Autosampler

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Pipettes

Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare stock solutions of quetiapine and Quetiapine-d8 in methanol.

-

Working Standard Solutions: Prepare working standard solutions of quetiapine at various concentrations by serial dilution of the stock solution with acetonitrile.[1]

-

Internal Standard Working Solution: Prepare a working solution of Quetiapine-d8 at a concentration of 1.0 µg/mL in acetonitrile.[1][2]

-

Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QCs at low, medium, and high concentrations.[1][2]

Sample Preparation (Solid-Phase Extraction)

-

To 1.0 mL of plasma sample (calibrator, QC, or unknown), add 50 µL of the 1.0 µg/mL Quetiapine-d8 internal standard working solution.[1][2]

-

Add 4 mL of phosphate buffer (pH 7.0) and vortex.[1]

-

Centrifuge the samples at 3000 rpm for 10 minutes.[1]

-

Condition the SPE cartridges with 2 mL of methanol followed by 2 mL of phosphate buffer (pH 7.0).[1]

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with an appropriate washing solution.

-

Elute the analytes with an appropriate elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

Derivatization

-

Reconstitute the dried extract in a suitable volume of derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS or MTBSTFA with 1% TBDMSCl in acetonitrile).[1][2]

-

Incubate the mixture at a specified temperature and time to ensure complete derivatization.

GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.[1]

-

Chromatographic and Mass Spectrometric Conditions: The following tables outline the recommended GC-MS parameters.

Table 1: Gas Chromatography Conditions

| Parameter | Value |

| Column | DB-5MS fused silica column (30 m x 0.25 mm i.d. x 0.25 µm film thickness)[1] |

| Carrier Gas | Helium at a flow rate of 1.0 mL/min[1] |

| Injector Temperature | 260 °C[1] |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, then ramp to 300 °C at 30 °C/min, and hold for 13 min[1] |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electron Impact (EI)[1] |

| Ion Source Temperature | 230 °C[1] |

| Interface Temperature | 280 °C[1] |

| Acquisition Mode | Selected Ion Monitoring (SIM)[1] |

| Ions to Monitor (m/z) | Silylated Quetiapine: 322, 251, 279; Silylated Quetiapine-d8: 330[1] |

Quantitative Data Summary

The following table summarizes the performance characteristics of the described method, compiled from various validated GC-MS assays for quetiapine.

Table 3: Method Validation Parameters

| Parameter | Reported Values |

| Linearity Range | 10.0–1000.0 ng/mL[1] |

| Correlation Coefficient (R²) | ≥ 0.991[1] |

| Limit of Detection (LOD) | 3.0 ng/mL[1] |

| Limit of Quantification (LOQ) | 10.0 ng/mL[1] |

| Intra-day Precision (%CV) | < 8.99%[1] |

| Inter-day Precision (%CV) | < 8.09%[1] |

| Accuracy | Within ±15% of the nominal concentration |

| Absolute Recovery | > 81%[1] |

Experimental Workflow

Caption: Experimental workflow for GC-MS quantification of Quetiapine.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of quetiapine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making the protocol well-suited for demanding research and clinical applications. The detailed experimental procedure and performance characteristics serve as a valuable resource for laboratories implementing this analytical technique.

References

Application Notes and Protocols for Quetiapine Analysis in Plasma

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of common sample preparation techniques for the quantitative analysis of quetiapine in plasma. Detailed protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are presented, along with a summary of their performance characteristics.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic drug monitoring and pharmacokinetic studies require sensitive and reliable analytical methods for the quantification of quetiapine in biological matrices such as plasma. Due to the low plasma concentrations of quetiapine, effective sample preparation is critical to remove interfering endogenous substances and concentrate the analyte prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document outlines three commonly employed sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparison of Sample Preparation Techniques

The choice of sample preparation method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available resources. A summary of the quantitative performance for each technique is provided in Table 1.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Analyte Recovery | >85% (Variable)[2] | 55% - >95%[1][2] | 50% - >95%[2] |

| Matrix Effect | High Potential[2] | Moderate[2] | Low to Negligible[2] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL[2][3] | 0.25 - 1.0 ng/mL[1][2][4][5][6] | ~1.0 ng/mL[2][7] |

| Throughput | High[2] | Medium[2] | Low to Medium[2] |

| Extract Cleanliness | Low[2] | Medium[2] | High[2] |

Table 1. Comparison of quantitative parameters for different sample preparation techniques for quetiapine analysis in plasma.

Experimental Protocols

Detailed methodologies for each of the key sample preparation techniques are provided below.

Protein Precipitation (PPT)

This method is the simplest and fastest, making it suitable for high-throughput screening. However, it is the least clean method and may result in significant matrix effects.[2]

Protocol:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.[2]

-

Add 300 µL of ice-cold acetonitrile containing the internal standard.[2]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[2]

-

Centrifuge the sample at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube.[2]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[2]

-

Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.[2]

-

Vortex briefly and inject the sample into the LC-MS/MS system.[2]

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT by partitioning the analytes into an immiscible organic solvent, which can improve sensitivity and recovery.[2] The choice of solvent and pH are critical for efficient extraction.[1][2]

Protocol:

-

Pipette 500 µL of plasma sample into a 2 mL microcentrifuge tube.[2][4]

-

Add an appropriate volume of internal standard solution.

-

Alkalinize the plasma sample by adding 70 µL of 1 M ammonium hydroxide solution to reach an alkaline pH (e.g., pH 10).[2][4] This ensures quetiapine, a basic compound, is in its uncharged form for better extraction.[2]

-

Add 1000 µL of an appropriate organic solvent (e.g., tert-butyl methyl ether or diethylether).[1][4][5][6]

-

Vortex the mixture for 3 minutes to ensure efficient extraction.[4]

-

Centrifuge the sample for 5 minutes to separate the aqueous and organic layers.[1]

-

Carefully transfer the upper organic layer to a clean tube.[1]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[1]

-

Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.[2]

Solid-Phase Extraction (SPE)

SPE is the most selective method, providing the cleanest extract and minimizing matrix effects.[2]

Protocol:

-

Conditioning: Condition a reversed-phase SPE cartridge (e.g., Oasis HLB or C18) by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.[2][7]

-

Sample Loading: To a 0.5 mL plasma sample, add 50 µL of the internal standard and 200 µL of 0.4 M NaOH, and vortex-mix. Load the pre-treated plasma sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[7]

-

Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.[7]

-

Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any remaining water.[2]

-

Elution: Elute quetiapine and the internal standard from the cartridge with 200 µL of the mobile phase.[7]

-

Injection: Inject a 20 µL aliquot of the eluate directly into the HPLC system with MS/MS detection.[7]

Experimental Workflows

The following diagrams illustrate the general workflows for each sample preparation technique.

Caption: Protein Precipitation (PPT) workflow.

Caption: Liquid-Liquid Extraction (LLE) workflow.

Caption: Solid-Phase Extraction (SPE) workflow.

Quetiapine Metabolism

For context in drug development, it is important to note that quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] The major active metabolite is N-desalkylquetiapine (norquetiapine).[8] The analytical methods described can often be adapted to simultaneously quantify both quetiapine and its metabolites.

Caption: Simplified Quetiapine Metabolism Pathway.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Determination of quetiapine and its metabolites in plasma by field-enh" by Tai-Ling Liu, Li-Shan Fang et al. [jfda-online.com]

- 6. researchgate.net [researchgate.net]

- 7. holcapek.upce.cz [holcapek.upce.cz]

- 8. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: The Use of Quetiapine-d8 Hemifumarate in Forensic Toxicology Screening

Abstract

Quetiapine, an atypical antipsychotic, is increasingly encountered in forensic toxicology casework due to its widespread use and potential for misuse.[1][2][3] Accurate quantification of quetiapine in biological specimens is crucial for the interpretation of its role in impairment or cause of death. The use of a stable isotope-labeled internal standard, such as Quetiapine-d8 Hemifumarate, is best practice for achieving accurate and precise results in mass spectrometric methods. This application note details the use of this compound as an internal standard in the analysis of quetiapine in various forensic matrices by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Quetiapine is a dibenzothiazepine derivative used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[4][5] It is extensively metabolized in the liver, with less than 1% of the parent drug excreted unchanged in urine.[4] In forensic investigations, determining the concentration of quetiapine in postmortem specimens is essential. Deuterated internal standards, like this compound, are ideal for quantitative analysis as they exhibit similar chemical and physical properties to the analyte, but are mass-shifted, allowing for correction of matrix effects and variations in sample preparation and instrument response.[5][6]

Materials and Methods

Reagents and Standards

-

Quetiapine standard

-

This compound (Internal Standard, I.S.)[7]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Reagent grade water

-

Other solvents and reagents for extraction and derivatization (e.g., hexane, isoamyl alcohol, hydrochloric acid, bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))[4][7]

Biological Matrices

This protocol is applicable to a variety of biological matrices including:

-

Blood (whole blood, plasma, serum)

-

Urine

Experimental Protocols

Protocol 1: GC-MS Analysis of Quetiapine in Blood

This protocol is adapted from methodologies described for the determination of quetiapine in postmortem blood.[7][12]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of blood calibrator, control, or case sample, add a known concentration of this compound internal standard.

-

Perform a basic liquid-liquid extraction using an appropriate organic solvent (e.g., n-butyl chloride or a hexane/isoamyl alcohol mixture).[4]

-

Vortex mix and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent.

2. Derivatization

-

For GC-MS analysis, derivatization is often required to improve the chromatographic properties of quetiapine.

-

Heat the mixture at 70°C for 30 minutes.[4]

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar.[4]

-

Injection Volume: 1 µL.

-

Oven Temperature Program: Initial temperature of 100°C, ramped to 285°C.[4]

-

Mass Spectrometer: Agilent 5975 MSD or equivalent, operated in Electron Ionization (EI) mode.

-

Analysis Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

Protocol 2: LC-MS/MS Analysis of Quetiapine in Vitreous Humor

This protocol is based on methods developed for the analysis of quetiapine in alternative matrices.[13]

1. Sample Preparation (Solid-Phase Extraction)

-

To 0.5 mL of vitreous humor, add the this compound internal standard.

-

Condition a C18 solid-phase extraction (SPE) cartridge.[7][9]

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water and a low-concentration organic solvent wash.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Shimadzu, Sciex, or equivalent LC system.

-

Column: A suitable C18 analytical column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Quetiapine: Precursor ion m/z 384.2 → Product ion m/z 253.2

-

Quetiapine-d8: Precursor ion m/z 392.2 → Product ion m/z 261.2

-

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of quetiapine using methods where a deuterated internal standard like Quetiapine-d8 would be applicable.

Table 1: GC-MS Method Validation Parameters for Quetiapine Analysis

| Parameter | Blood | Vitreous Humor | Reference |

| Linearity Range (ng/mL) | 20 - 1000 | 10 - 1000 | [7][12] |